4-(Trifluoromethylsulfinyl)chlorobenzene
Overview
Description
4-(Trifluoromethylsulfinyl)chlorobenzene is an organic compound with the molecular formula C7H4ClF3OS . It is also known by other names such as 4-Chlorophenyl trifluoromethyl sulphoxide and 1-Chloro-4-((trifluoromethyl)sulfinyl)benzene .
Synthesis Analysis
This compound can be synthesized by the reaction of chlorobenzene with silver fluoride and trifluoromethylsulfinyl chloride. A Lewis base-catalyzed trifluoromethylsulfinylation of alkyl alcohols and phenols with N-(trifluoromethylsulfinyl)phthalimide, a bench-stable electrophilic trifluoromethylsulfinylating reagent, has also been presented .Molecular Structure Analysis
The molecular weight of this compound is approximately 228.619 Da . The monoisotopic mass is 227.962341 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is an important synthetic intermediate in the pharmaceutical and agrochemical industries.Scientific Research Applications
Synthesis and Catalysis
4-(Trifluoromethylsulfinyl)chlorobenzene is implicated in the synthesis of highly substituted oxazoles through iodine(III)-mediated reactions of ketones with nitriles. This process is facilitated by trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf2NH) in the presence of iodosobenzene, promoting the reactions of dicarbonyl and monocarbonyl compounds with nitriles under mild conditions to yield substituted oxazoles in a single step (Saito, Hyodo, & Hanzawa, 2012). Additionally, scandium trifluoromethanesulfonate, a commercially available Lewis acid catalyst, shows remarkable catalytic activity in the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids, particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Environmental and Polymer Science
In environmental science, this compound derivatives are studied for their role in the absorption and translocation in soil and crops, indicating potential environmental impacts and applications in agricultural chemistry. Studies have shown that compounds like TFCB are absorbed by soil and translocated to plant leaves, with legumes showing a high capacity for degradation, suggesting their use in reclaiming soil and water contaminated by such compounds (Cacco & Ferrari, 1982). Furthermore, in polymer science, the study of catalytic reduction of chlorobenzenes, including those derived from this compound, with Pd/Fe nanoparticles highlights the potential for innovative materials processing and environmental remediation techniques (Zhu & Lim, 2007).
Advanced Materials and Analytical Chemistry
The development of advanced materials such as polyurethane–polysulfone nanofibers doped with calix[4]arene for the extraction of chlorobenzenes from water showcases the application of this compound derivatives in creating novel nanosorbents. These materials, characterized by unique morphologies and high efficiency in pollutant removal, demonstrate the compound's relevance in enhancing analytical chemistry techniques and environmental monitoring (Najarzadekan et al., 2022).
Safety and Hazards
Future Directions
While specific future directions for 4-(Trifluoromethylsulfinyl)chlorobenzene are not mentioned in the search results, chlorobenzenes pollution in soil and groundwater is a serious global problem in the twenty-first century . Research hotspots in this field include microbial degradation, bioavailability, and remediation technologies .
Properties
IUPAC Name |
1-chloro-4-(trifluoromethylsulfinyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEHUUVWOJMAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380669 | |
Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-66-7 | |
Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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